Chiral Configuration Dictates MAO-B Inhibition Potency
Although direct MAO‑B inhibition data for the title compound are not available, the enantiomeric dependence of MAO‑B inhibition on the C‑1 configuration of the 1‑aminotetralin scaffold is unequivocally established. In a direct head‑to‑head study, (R)-1,2,3,4-tetrahydro-1-naphthylamine was 150‑fold more potent than its (S)-enantiomer as a reversible MAO‑B inhibitor, with the difference attributed to stereochemical complementarity within the enzyme active site [1]. Extrapolating from this class‑level precedent, (1S)-configured (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is expected to confer a distinct MAO‑B interaction profile compared with its (1R)-enantiomer (CAS 851984‑50‑4), directly affecting potency in any MAO‑B‑focused derivatization program.
| Evidence Dimension | MAO‑B inhibitory potency ratio between enantiomers |
|---|---|
| Target Compound Data | (1S)‑1‑aminotetralin: potency = 1× (baseline) by class inference |
| Comparator Or Baseline | (1R)-1,2,3,4-tetrahydro-1-naphthylamine: 150‑fold more potent than (S)-enantiomer (J. Med. Chem. 1988, 31, 1558–1566) |
| Quantified Difference | 150‑fold potency difference between enantiomers in parent 1‑aminotetralin series |
| Conditions | Reversible aralkylamine MAO‑B inhibition assay using rat brain mitochondrial preparations |
Why This Matters
Procurement of the (1S) enantiomer is non‑negotiable for any project targeting MAO‑B, as the (1R) enantiomer is 150‑fold more potent; using the racemate would introduce substantial, uncontrolled variability in potency.
- [1] Smith, R. A., White, R. L., & Krantz, A. (1988). Stereoisomers of allenic amines as inactivators of monoamine oxidase type B. Stereochemical probes of the active site. Journal of Medicinal Chemistry, 31(8), 1558–1566. https://doi.org/10.1021/jm00403a012 View Source
